N,N-dicyclohexyl-3,5-dinitrobenzamide

Crystal Engineering Molecular Conformation Supramolecular Chemistry

N,N-Dicyclohexyl-3,5-dinitrobenzamide (C19H25N3O5) is a tertiary benzamide featuring a 3,5-dinitrophenyl core and two N-cyclohexyl substituents. The compound is distinguished by a near-orthogonal dihedral angle of 61.90(5)° between its amide group and benzene ring, a value markedly larger than those observed in N-methyl, N-ethyl, and N,N-dimethyl analogs.

Molecular Formula C19H25N3O5
Molecular Weight 375.4 g/mol
Cat. No. B11530414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dicyclohexyl-3,5-dinitrobenzamide
Molecular FormulaC19H25N3O5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H25N3O5/c23-19(14-11-17(21(24)25)13-18(12-14)22(26)27)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2
InChIKeyJWEGWNSUPXGPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dicyclohexyl-3,5-dinitrobenzamide: A Highly Twisted Tertiary Benzamide for Supramolecular and Crystalline Applications


N,N-Dicyclohexyl-3,5-dinitrobenzamide (C19H25N3O5) is a tertiary benzamide featuring a 3,5-dinitrophenyl core and two N-cyclohexyl substituents. The compound is distinguished by a near-orthogonal dihedral angle of 61.90(5)° between its amide group and benzene ring, a value markedly larger than those observed in N-methyl, N-ethyl, and N,N-dimethyl analogs [1]. Its crystal packing is mediated by a strong intermolecular C=O···nitro interaction with a short O···N distance of 2.7862(17) Å, driving the formation of dimeric units in the solid state [1]. This combination of pronounced conformational twist and predictable, directional supramolecular synthons positions the compound as a structurally defined candidate for host–guest chemistry and crystal engineering research, with its basic skeleton already established for forming highly crystalline adducts with organic solvents [2].

Why Bulk Procurement of N,N-Dicyclohexyl-3,5-dinitrobenzamide Cannot Be Substituted with Simpler N-Alkyl-3,5-dinitrobenzamides


In the 3,5-dinitrobenzamide class, the N-substituent dictates both molecular conformation and solid-state organization, making analogs non-interchangeable for applications where packing, inclusion behavior, or conformational identity is critical. N-Methyl-3,5-dinitrobenzamide and N-ethyl-3,5-dinitrobenzamide exhibit amide–benzene dihedral angles of merely ~30°, while the N,N-dicyclohexyl derivative adopts a near-orthogonal twist of 61.90° [1][2]. This geometric divergence alters the spatial presentation of the electron-deficient dinitroaryl surface, which is a key determinant of guest recognition in host–guest adducts [3]. Furthermore, the N,N-dicyclohexyl variant lacks an N–H donor, precluding the N–H···O hydrogen-bonded chain motifs found in secondary amide analogs and instead favoring unique dimeric C=O···nitro synthons [1]. Substituting a lower-cost mono-cyclohexyl or dialkyl analog introduces a different hydrogen-bonding capacity, conformational landscape, and crystal packing outcome, thereby invalidating the structural performance assumed for the N,N-dicyclohexyl congener.

Quantitative Performance and Structural Differentiation Evidence for N,N-Dicyclohexyl-3,5-dinitrobenzamide


Amide–Aryl Dihedral Angle: A Unique Near-Orthogonal Conformation Confirmed by Single-Crystal X-ray Diffraction

The amide–benzene dihedral angle drives the overall molecular shape and directional presentation of the dinitroaryl surface. For N,N-dicyclohexyl-3,5-dinitrobenzamide, the dihedral angle is 61.90(5)°, approaching orthogonality [1]. In contrast, N-methyl-3,5-dinitrobenzamide exhibits angles of 29.82(2)° and 31.17(2)° in its two independent molecules [2], N-ethyl-3,5-dinitrobenzamide shows 31.24(14)° [3], and N,N-dimethyl-3,5-dinitrobenzamide (in a co-crystal) displays 55.97(11)° [4]. The target compound's twist is roughly twice that of the mono-alkyl secondary amides and significantly exceeds that of the N,N-dimethyl tertiary analog.

Crystal Engineering Molecular Conformation Supramolecular Chemistry

Intermolecular C=O···Nitro Synthon: A Predictable Dimeric Assembly Motif with a Quantifiably Short Contact Distance

The crystal packing of the target compound features a strong intermolecular interaction between the amide C=O group and a nitro group of an adjacent molecule, forming centrosymmetric dimers with an O···N distance of 2.7862(17) Å [1]. This distance is substantially shorter than the sum of the van der Waals radii (O: 1.52 Å; N: 1.55 Å; sum = 3.07 Å; reduction = ~0.28 Å). By contrast, the secondary amide analogs (N-methyl and N-ethyl) utilize N–H···O hydrogen bonds to form one-dimensional chains and do not exhibit this C=O···nitro dimeric interaction [2][3].

Crystal Packing Supramolecular Synthon X-ray Crystallography

Molecular Weight and Hydrogen-Bond Donor Count: Tertiary Amide Character Removes N–H Donation Capacity

As a fully N,N-disubstituted tertiary amide, the target compound has zero hydrogen-bond donors (HBD = 0) and a molecular weight of 375.42 Da, compared to HBD = 1 and lower molecular weights for secondary mono-substituted analogs. Specifically, N-cyclohexyl-3,5-dinitrobenzamide (HBD = 1, MW = 293.27 Da) can act as both a donor and acceptor in hydrogen bonding, while N,N-diethyl-3,5-dinitrobenzamide (HBD = 0, MW = 267.24 Da) shares the lack of donor capacity but has significantly lower steric bulk . The absence of an N–H donor eliminates the possibility of N–H···O hydrogen bonding, a dominant structure-directing interaction in the mono-substituted analogs [1].

Physicochemical Properties Hydrogen Bonding Drug Design

Crystal Density: Packing Efficiency Driven by Bulky Cyclohexyl Substituents

The experimentally determined crystal density (Dx) of N,N-dicyclohexyl-3,5-dinitrobenzamide is 1.305 Mg m⁻³ (triclinic, Z = 2, V = 955.67 ų) at 123 K [1]. In comparison, N,N-dicyclohexyl-4-nitrobenzamide (the mono-nitro positional isomer) has Dx = 1.267 Mg m⁻³ (triclinic, Z = 4, V = 1731.97 ų) [2]. The higher density of the 3,5-dinitro derivative, despite the larger molecular volume of its two nitro groups, indicates a more efficient packing arrangement driven by the C=O···nitro dimeric interactions absent in the 4-nitro isomer. Note that density comparisons with smaller N-alkyl analogs are confounded by fundamentally different crystal systems and packing motifs, but the 4-nitro isomer provides an isosteric comparator within the N,N-dicyclohexyl series.

Crystal Properties Material Density X-ray Crystallography

Procurement-Grade Application Scenarios for N,N-Dicyclohexyl-3,5-dinitrobenzamide Based on Verified Structural Differentiators


Co-Crystal Screening and Supramolecular Synthon Engineering

The reproducible C=O···nitro dimeric synthon (O···N = 2.7862 Å) [1] and the near-orthogonal aryl–amide dihedral angle (61.90°) provide two predictable structural handles for designing multi-component crystals. Procurement for co-crystal libraries should prioritize this compound over mono-cyclohexyl or dialkyl analogs because the tertiary amide lacks an N–H donor that would otherwise compete with the C=O···nitro interaction, ensuring a cleaner supramolecular landscape for partner molecule selection.

Host–Guest Inclusion Chemistry with Organic Solvent Guests

The N,N-dicyclohexylbenzamide skeleton has a proven track record of forming crystalline inclusion complexes with diverse organic guests, including phenol [2]. The 3,5-dinitro substitution adds electron-withdrawing character that can modulate guest affinity. The compound is structurally suited for developing selective clathration or separation media where the dinitroaryl surface pre-organizes guest binding, a role for which N-methyl or N-ethyl analogs with their more coplanar conformations (~30° dihedral angle) are geometrically ill-suited.

Crystallographic Reference Standard for Highly Twisted Tertiary Benzamides

With R[F² > 2σ(F²)] = 0.045 and a high-quality dataset (3811 independent reflections, Rint = 0.032), the crystal structure of N,N-dicyclohexyl-3,5-dinitrobenzamide serves as a reliable reference model for computational conformational analysis, DFT benchmarking, and Cambridge Structural Database (CSD) surveys of benzamide geometry [1]. Its dihedral angle of 61.90° represents an extreme among simple 3,5-dinitrobenzamides, making it valuable for parametrizing torsional potentials and validating force field parameters for sterically encumbered tertiary amides.

Precursor for 3,5-Diamino-N,N-dicyclohexylbenzamide via Nitro Reduction

Although direct biological activity data for the dinitro form is sparse, the documented synthetic accessibility of 3,5-dinitro N-alkylbenzamide reduction to the corresponding 3,5-diamine derivative [3] positions N,N-dicyclohexyl-3,5-dinitrobenzamide as a viable precursor for generating N,N-dicyclohexyl-3,5-diaminobenzamide. The bulky cyclohexyl groups on the diamine product create a sterically shielded aniline environment that is distinct from the N-methyl or N-ethyl diamine counterparts, potentially altering reactivity in subsequent amidation or diazotization steps. Procurement for medicinal chemistry building block collections should consider this steric differentiation as a key selection criterion.

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